molecular formula C19H21N3O2S B2495655 5-Ethyl-6-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol CAS No. 1040635-16-2

5-Ethyl-6-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol

Cat. No. B2495655
CAS RN: 1040635-16-2
M. Wt: 355.46
InChI Key: QNSNOKQHMUGDCM-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol, also known as EMPTP, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Spectral and DFT Analysis

Research on compounds with similar structures involves detailed spectral analysis and density functional theory (DFT) calculations. For instance, a study on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate showcased spectral (FT-IR, 1H and 13C NMR, UV-Vis) and single-crystal x-ray diffraction identification, alongside DFT/B3LYP theoretical calculations. These analyses provide insights into the optimized structure, electronic, and nonlinear optical properties, suggesting potential for applications in material sciences and pharmacology due to the compound's interaction with proteins like c-MET, indicating cancer treatment potential (Sert et al., 2020).

Biological Activity

Another area of application is the exploration of biological activities. Compounds such as 2-Methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one, derived from similar synthetic pathways, have shown biocidal properties against various bacteria and fungi, indicating their potential as antimicrobial agents (Youssef et al., 2011).

Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. Research on thiopyrimidine derivatives, similar in structure to the compound , demonstrates significant NLO properties, suggesting their utility in high-tech applications like photonics and laser technology (Hussain et al., 2020).

Synthesis and Cyclization Reactions

Further research includes the synthesis and cyclization reactions of pyrimidine derivatives, exploring their enzymatic activities. This provides a foundation for developing new compounds with potential applications in biochemistry and pharmaceuticals, indicating the versatility of pyrimidine-based structures in synthesizing biologically active molecules (Abd & Awas, 2008).

Antimicrobial and Anti-inflammatory Agents

Lastly, the development of new heterocyclic compounds, including those containing sulfonamido moieties derived from pyrimidine bases, emphasizes their use as potential antimicrobial and anti-inflammatory agents. This signifies the compound's potential in medicinal chemistry for drug development (Azab et al., 2013).

properties

IUPAC Name

5-ethyl-4-methyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-5-15-12(3)20-19(22-17(15)23)25-10-16-13(4)24-18(21-16)14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSNOKQHMUGDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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